molecular formula C18H13FN2S B2634304 1-[(2-fluorophenyl)methyl]-2-(thiophen-2-yl)-1H-1,3-benzodiazole CAS No. 638140-59-7

1-[(2-fluorophenyl)methyl]-2-(thiophen-2-yl)-1H-1,3-benzodiazole

Cat. No.: B2634304
CAS No.: 638140-59-7
M. Wt: 308.37
InChI Key: JZOWDOFTVGQHSX-UHFFFAOYSA-N
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Description

1-[(2-fluorophenyl)methyl]-2-(thiophen-2-yl)-1H-1,3-benzodiazole is a useful research compound. Its molecular formula is C18H13FN2S and its molecular weight is 308.37. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity and DNA Binding

A study conducted by Latha et al. (2014) synthesized a compound with a benzodiazole ring, structurally similar to the compound , exploring its antimicrobial activity and DNA binding behavior. The compound was characterized using various spectroscopic methods and evaluated against bacterial and fungal strains. The study also investigated the compound's antioxidant properties and its ability to bind to DNA, suggesting its potential in antimicrobial applications and as a DNA-binding agent (Latha, Kodisundaram, Sundararajan, & Jeyakumar, 2014).

Antibacterial Activity

Another research effort by Darekar et al. (2020) focused on synthesizing novel derivatives from a structurally similar core, assessing their antibacterial activity. This study highlighted the potential of these compounds to combat bacterial infections, with several derivatives demonstrating moderate activity against both gram-positive and gram-negative strains (Darekar, Karale, Akolkar, & Burungale, 2020).

Antitumor Properties

Research by Hutchinson et al. (2001) on fluorinated benzothiazoles, akin to the target compound, uncovered their potent cytotoxicity in vitro against specific human breast cancer cell lines, indicating a promising avenue for antitumor drug development. The study elaborated on the synthesis of mono- and difluorinated derivatives and their biological properties, emphasizing the compound's potential in cancer therapy (Hutchinson, Chua, Browne, Trapani, Bradshaw, Westwell, & Stevens, 2001).

Antitumor Agents and Structural Characterization

Gomha et al. (2016) synthesized a series of bis-pyrazolyl-thiazoles incorporating the thiophene moiety, revealing their promising anti-tumor activities against hepatocellular carcinoma (HepG2) cell lines. The structural characterization and synthesis of these compounds underline their potential as antitumor agents, further expanding the scope of benzodiazole derivatives in therapeutic applications (Gomha, Edrees, & Altalbawy, 2016).

Synthesis and Structural Insights

Kariuki et al. (2021) focused on the synthesis and structural characterization of isostructural thiazoles linked to benzodiazole, offering insights into their molecular configuration and stability. This research contributes to the understanding of the compound's chemical properties, aiding in the development of materials and pharmaceuticals with enhanced performance (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).

Mechanism of Action

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.

Mode of Action

Similar compounds, like indole derivatives, have shown a broad range of biological activities . This suggests that the compound might interact with its targets in a way that modulates their function, leading to various biological effects.

Biochemical Pathways

Compounds with similar structures, such as indole derivatives, have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . This suggests that the compound could potentially affect multiple biochemical pathways and their downstream effects.

Result of Action

Given the broad range of biological activities exhibited by similar compounds , it can be inferred that this compound might induce a variety of molecular and cellular effects.

Properties

IUPAC Name

1-[(2-fluorophenyl)methyl]-2-thiophen-2-ylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13FN2S/c19-14-7-2-1-6-13(14)12-21-16-9-4-3-8-15(16)20-18(21)17-10-5-11-22-17/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZOWDOFTVGQHSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C3=CC=CC=C3N=C2C4=CC=CS4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13FN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.